3-benzyl-4,8-dimethyl-7-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one
Description
3-Benzyl-4,8-dimethyl-7-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications designed to enhance biological activity. The compound features a chromen-2-one core substituted at positions 3, 4, 7, and 7. Key functional groups include:
- 4,8-Dimethyl groups: Improve metabolic stability by steric hindrance .
- 7-Substituted ethoxy chain: Contains a piperazine moiety linked to a pyridinylmethyl group, which may confer affinity for kinase or G-protein-coupled receptors .
This compound’s design aligns with trends in medicinal chemistry where coumarin derivatives are modified with heterocyclic amines to target antimicrobial, anticancer, or anti-inflammatory pathways .
Properties
Molecular Formula |
C30H31N3O4 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C30H31N3O4/c1-21-25-8-9-27(22(2)29(25)37-30(35)26(21)18-23-6-4-3-5-7-23)36-20-28(34)33-16-14-32(15-17-33)19-24-10-12-31-13-11-24/h3-13H,14-20H2,1-2H3 |
InChI Key |
BSLMCWOYSOFKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
3-benzyl-4,8-dimethyl-7-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound classified under coumarin derivatives. This compound exhibits a complex structure that includes a chromen backbone, a benzyl group, multiple methyl substituents, an oxo group, and a piperazine moiety linked to a pyridine ring. The unique combination of these functional groups enhances its biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁N₃O₄ |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 1246049-70-6 |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In studies conducted by the National Cancer Institute (NCI), various derivatives of benzopyrones, including this compound, were evaluated for their cytotoxic effects against a wide range of cancer cell lines. Notably, it showed promising growth inhibition against leukemia and non-small cell lung cancer cells .
Mechanism of Action:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways that can lead to tumor development.
- Induction of Apoptosis: It activates caspases and disrupts mitochondrial function, leading to programmed cell death (apoptosis) in cancer cells.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects through its ability to scavenge free radicals and reduce oxidative stress within cells. This is particularly important as chronic inflammation is often linked to cancer progression and other diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial strains. For instance, related coumarin derivatives have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 0.4–1.6 μg/mL .
Case Studies
Several case studies have highlighted the biological activities of similar coumarin derivatives:
-
Study on Anticancer Properties:
- A study involving synthesized benzopyrone derivatives reported significant inhibition rates against multiple cancer cell lines, particularly those associated with breast cancer and CNS tumors .
- The compounds were assessed using the NCI's 60-cell line panel assay, revealing varied levels of cytotoxicity.
- Study on Antimicrobial Effects:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally analogous coumarin derivatives:
Key Findings:
Substituent Position and Activity: The 7-position is critical for modulating activity. Piperazine-linked derivatives (e.g., Target compound and ) show enhanced solubility and receptor interaction compared to nitro or methoxy groups . 3-Benzyl vs.
Biological Performance :
- The Target’s pyridinylmethyl-piperazine chain is structurally distinct from simpler piperazine derivatives (e.g., ), suggesting unique binding modes in kinase targets.
- Antimicrobial vs. Anticancer : Nitro-substituted coumarins () excel in antimicrobial roles, while piperazine-propoxy derivatives () show promise in oncology.
Synthetic Accessibility :
- The Target’s synthesis requires multi-step functionalization of the coumarin core, contrasting with simpler nitro or methoxy derivatives .
Research Findings and Implications
- Computational Modeling : Molecular docking studies suggest the Target’s pyridinylmethyl group interacts with ATP-binding pockets in kinases (e.g., EGFR), though experimental validation is pending .
- Metabolic Stability : The 4,8-dimethyl groups in the Target may reduce cytochrome P450-mediated oxidation, as observed in related methylated coumarins .
- Patent Landscape : Piperazine-coumarin hybrids are increasingly patented (e.g., ), indicating industrial interest in this scaffold for drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
